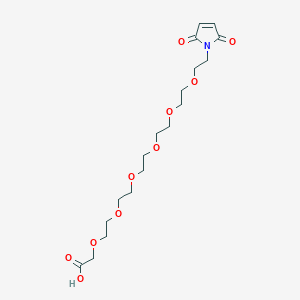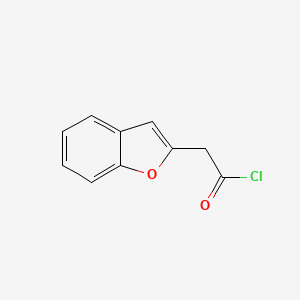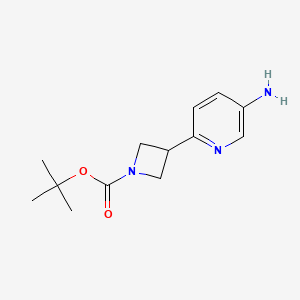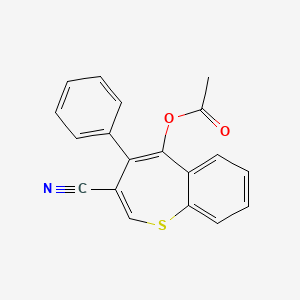
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is an organic compound characterized by its unique structure, which includes a heptafluorobutane backbone with a chloroethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutane with 2-chloroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield aminoalkoxy derivatives, which may have potential biological activities .
Applications De Recherche Scientifique
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane and its derivatives involves interaction with specific molecular targets. For instance, aminoalkoxy derivatives may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways depend on the specific structure of the derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Chloroethoxy)phenol: This compound shares the chloroethoxy group but has a phenol backbone instead of a heptafluorobutane.
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: These compounds have a triazine core and exhibit different chemical properties and applications.
Uniqueness
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its heptafluorobutane backbone, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and stable compounds .
Propriétés
Numéro CAS |
679-53-8 |
|---|---|
Formule moléculaire |
C6H6ClF7O |
Poids moléculaire |
262.55 g/mol |
Nom IUPAC |
4-(2-chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C6H6ClF7O/c7-1-2-15-3-4(8,9)5(10,11)6(12,13)14/h1-3H2 |
Clé InChI |
KCSGFPCJXJVTEG-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OCC(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)


![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)

![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)


![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)




